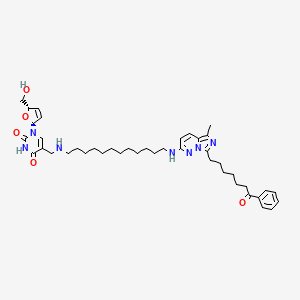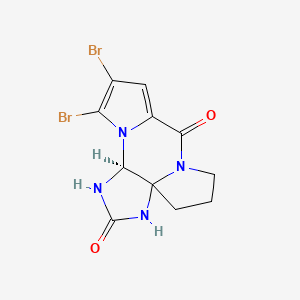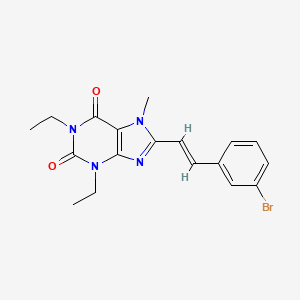
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are known for their biological activity, particularly as adenosine receptor antagonists. This compound is characterized by the presence of a bromostyryl group, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, including bromination, cyclization, and condensation reactions. One common method starts with the bromination of a suitable precursor, followed by cyclization to form the xanthine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.
化学反応の分析
Types of Reactions
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an adenosine receptor antagonist, which can modulate various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The compound exerts its effects primarily through antagonism of adenosine receptors. By binding to these receptors, it inhibits the action of adenosine, a neuromodulator involved in various physiological processes. This antagonism can lead to increased neurotransmitter release and modulation of neuronal activity, which is particularly relevant in the context of neurological disorders .
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with similar adenosine receptor antagonistic properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Paraxanthine: A major metabolite of caffeine with similar biological activity.
Uniqueness
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the bromostyryl group, which enhances its binding affinity and selectivity for certain adenosine receptor subtypes. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
155271-85-5 |
|---|---|
分子式 |
C18H19BrN4O2 |
分子量 |
403.3 g/mol |
IUPAC名 |
8-[(E)-2-(3-bromophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChIキー |
JJUJLNZUNIJSHZ-MDZDMXLPSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


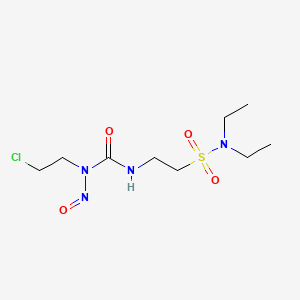
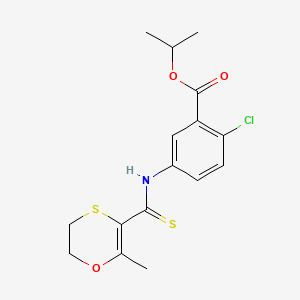

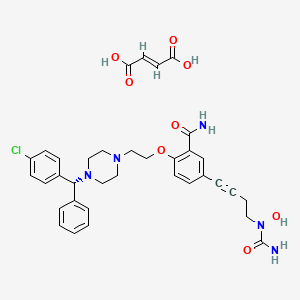
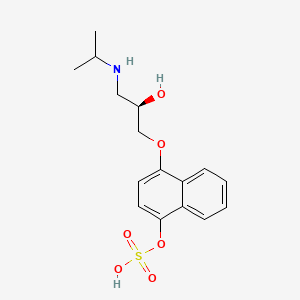
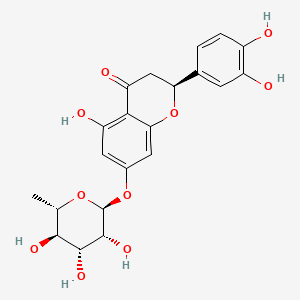
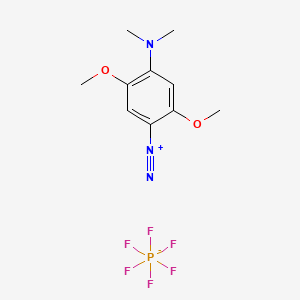

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)


![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
